N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c25-19(20-22-16-7-3-4-8-18(16)27-20)24-21-23-17(12-26-21)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-12H,1-2,5-6H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRHIOYTAJJIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings regarding its biological activity, particularly focusing on its anticancer properties and other therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety linked to a thiazole ring and a tetrahydronaphthalene substituent. This unique arrangement contributes to its biological activity.
- Molecular Formula : C₁₈H₁₈N₄S₂
- Molecular Weight : 358.49 g/mol
- CAS Number : 75490-28-7
Anticancer Activity
Research has indicated that derivatives of benzothiazole and thiazole possess notable anticancer properties. For instance, compounds with similar structural features have been shown to inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 (skin cancer) | 1.61 ± 0.92 | Inhibits IL-6 and TNF-α |
| Compound 4i | HOP-92 (lung cancer) | 1.98 ± 1.22 | Induces apoptosis and cell cycle arrest |
The above data suggest that modifications in the benzothiazole nucleus can enhance anticancer activity by improving interaction with specific cellular targets.
Anti-inflammatory Effects
In addition to anticancer properties, benzothiazole derivatives have demonstrated anti-inflammatory effects. For instance, compounds have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, which are critical mediators in inflammatory pathways.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects can be attributed to several factors:
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at various phases depending on the concentration used.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through intrinsic pathways involving mitochondrial dysfunction.
- Cytokine Modulation : The compound modulates the expression of key cytokines involved in inflammation and cancer progression.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives similar to this compound:
- Kamal et al. (2010) investigated various benzothiazole derivatives for their anticancer activities against human cancer cell lines and found significant inhibition rates.
- El-Helby et al. (2019) reported on the synthesis of thiazole-based compounds that displayed potent cytotoxicity against breast and colon cancer cells.
- Mortimer et al. (2006) highlighted the structure-activity relationship (SAR) of benzothiazoles and their derivatives in targeting specific tumor receptors.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₅N₃O₂S₂
- CAS Number : 684232-89-1
- Molecular Weight : 341.4 g/mol
The compound features a complex structure that includes a benzothiazole moiety and a thiazole ring, which contribute to its biological activity.
Anticancer Properties
Research has indicated that benzothiazole derivatives exhibit promising anticancer activities. For instance:
- A study demonstrated that compounds similar to N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide showed cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .
- The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Benzothiazole derivatives have also been studied for their antimicrobial properties:
- Compounds within this class have shown effectiveness against a range of bacteria and fungi. For example, derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored:
- In vitro studies indicated that it could significantly reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cultures .
Synthetic Applications
The synthesis of this compound involves various chemical reactions that enhance its utility in research:
Synthetic Routes
Common methods for synthesizing benzothiazole derivatives include:
- Condensation Reactions : Involving thiazole and benzothiazole precursors.
- Cyclization Reactions : Utilizing appropriate catalysts to form the desired heterocyclic structures.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer efficacy of this compound against MCF-7 cells. The results showed a dose-dependent decrease in cell viability with an IC50 value comparable to standard chemotherapeutic agents. The study concluded that this compound could serve as a lead for developing new anticancer drugs .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar benzothiazole derivatives. The results indicated that compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This study highlighted the potential for these compounds in treating infections caused by resistant bacterial strains.
Chemical Reactions Analysis
Typical Reaction Conditions
| Reagent/Step | Conditions | Role in Synthesis |
|---|---|---|
| Potassium hydroxide | Reflux in dioxane | Facilitates cyclization and deprotonation |
| N-Arylsulfonamide | Dry dioxane, 2 hours | Acts as nucleophile in Michael addition |
| Purification | Recrystallization (DMF) | Ensures product purity |
Reaction Mechanisms
The synthesis likely proceeds through a two-stage process :
-
Formation of the Thiazole Core: The 1,3-thiazol-2-yl group is typically generated via the reaction of α-cyanoketones with thioamides, followed by cyclization. This step establishes the heterocyclic framework .
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Coupling to Benzothiazole: The carboxamide linkage between the thiazole and benzothiazole moieties may involve amide bond formation (e.g., using coupling reagents like EDC/HOBt) or direct condensation under basic conditions.
Key Reaction Steps
text1. Enamine Intermediate → Michael Addition → Cyclization to Form Thiazole 2. Benzothiazole Derivative → Amide Coupling → Target Compound
Structural and Functional Considerations
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Functional Group Interactions: The tetrahydronaphthalene substituent enhances lipophilicity, while the carboxamide group introduces hydrogen-bonding potential. These features influence reactivity and stability.
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Regioselectivity Challenges: The complexity of the molecule may necessitate protecting groups to direct regioselectivity during coupling steps.
Comparative Analysis of Related Compounds
Challenges and Optimization
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Purification Difficulties: Multi-ring systems often require advanced chromatographic techniques (e.g., HPLC) due to similar polarities.
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Stability Issues: The carboxamide group may undergo hydrolysis under acidic/basic conditions, necessitating pH-controlled reactions.
Research Findings from Analogous Systems
Studies on thiazole derivatives highlight:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, such as thiazole, benzothiazole, and naphthalene-derived substituents. Data are synthesized from diverse sources, including synthesis protocols, spectroscopic characterization, and docking studies.
Key Observations
Structural Diversity and Activity: The target compound’s benzothiazole-thiazole scaffold distinguishes it from triazole-thiazole hybrids (e.g., 9c), which exhibit broader hydrogen-bonding capacity due to triazole N–H groups .
Synthetic Methodologies :
- Pd- and Ru-catalyzed reactions dominate in analogs (e.g., Suzuki coupling in 11, Ru-mediated alkylation in 32), whereas the target compound’s synthesis may require similar transition-metal catalysis .
- Triazole-thiazole derivatives (e.g., 9c) employ click chemistry, offering modularity but lower yields (55–60%) compared to Pd-based methods (e.g., 55% yield for 11) .
Spectroscopic and Crystallographic Validation: All compounds underwent rigorous characterization (NMR, HRMS, HPLC), with crystallographic validation using SHELX software noted for analogs like NTBD . Docking studies for 9c revealed interactions with enzyme active sites, suggesting a template for analyzing the target compound’s binding modes .
Limitations and Gaps :
- Pharmacokinetic data (e.g., IC50, LogP) are absent for the target compound, limiting direct efficacy comparisons.
- describes a dihydrodioxine-carboxamide analog, highlighting the need to explore carboxamide substituent effects on solubility and target affinity .
Q & A
Q. What are the common synthetic routes for preparing N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide?
- Methodological Answer : Synthesis typically involves coupling a thiazole precursor (e.g., 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine) with 1,3-benzothiazole-2-carboxylic acid derivatives. A two-step approach is often used:
Activation of the carboxylic acid : Use coupling agents like oxalyl chloride or EDCI/HOBt to generate an acyl chloride or active ester.
Amide bond formation : React the activated acid with the thiazole amine under inert conditions (e.g., dry THF or DMF, nitrogen atmosphere).
For example, describes analogous oxadiazole derivatives synthesized via similar protocols, achieving yields of 26–58% depending on substituents and reaction conditions .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodological Answer : Standard characterization includes:
- Melting point analysis to confirm crystallinity.
- FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides, C=N/C-S stretches for thiazole/benzothiazole rings).
- NMR spectroscopy (¹H/¹³C) to verify substituent integration and regiochemistry (e.g., aromatic protons in the 6.5–8.5 ppm range, tetrahydronaphthalene protons as multiplet signals).
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
provides an example of structural validation using IR, NMR, and elemental analysis for a related benzothiazole-thiazolidinone hybrid .
Q. What in vitro biological screening assays are recommended for initial evaluation?
- Methodological Answer : Prioritize assays aligned with the compound’s structural analogs:
- Antimicrobial activity : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Proteus vulgaris) strains using broth microdilution (MIC determination) as in .
- Cytotoxicity : Use MTT or resazurin assays on human cell lines (e.g., HEK-293) to establish selectivity indices.
- Enzyme inhibition : If targeting specific pathways (e.g., adenylyl cyclases, kinases), employ fluorometric or colorimetric substrate-based assays (e.g., ’s focus on Ca²⁺/calmodulin-dependent activity) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding patterns?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for:
- Confirming regiochemistry : Distinguishing between possible isomers (e.g., thiazole vs. oxadiazole ring connectivity).
- Identifying intermolecular interactions : Use graph-set analysis (as in ) to map hydrogen-bonding networks (e.g., N–H⋯O/S interactions) that influence packing and stability .
- Validating computational models : Compare experimental bond lengths/angles with DFT-optimized geometries.
Tools like SHELXL () are widely used for refinement, particularly for small-molecule structures .
Q. What strategies optimize synthetic yield for derivatives with bulky substituents (e.g., tetrahydronaphthalenyl groups)?
- Methodological Answer :
- Solvent selection : High-polarity solvents (DMF, DMSO) improve solubility of aromatic intermediates but may require lower temperatures to avoid side reactions.
- Catalyst screening : Ru-based catalysts (e.g., Ru(dtbbpy)₃₂ in ) enhance coupling efficiency in sterically hindered systems .
- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates (e.g., thiazole-amide bonds).
highlights yield variations (26–58%) based on substituent electronic effects, suggesting iterative optimization of stoichiometry and reaction time .
Q. How can molecular docking studies elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Target preparation : Use crystallographic data (e.g., PDB entries) for receptors of interest (e.g., bacterial enzymes, human kinases).
- Ligand parametrization : Assign charges and torsional parameters using software like AutoDock Vina or Schrödinger Suite.
- Pose validation : Compare docking results with experimental binding data (e.g., IC₅₀ values). references docking poses of benzimidazole-thiazole hybrids, showing how substituents (e.g., halogens) enhance binding via hydrophobic interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Replicate assays : Control variables (e.g., cell passage number, bacterial strain, solvent purity).
- Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream pathway modulation).
- Analyze structural analogs : Compare with ’s SAR data, where fluorinated phenyl groups in thiazolidinone hybrids showed enhanced activity over chlorinated analogs .
- Leverage meta-analysis : Cross-reference findings with databases like ChEMBL or PubChem BioAssay to identify trends in thiazole/benzothiazole pharmacology.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
